Phytol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-inflammatory and Immunomodulatory Effects

Research suggests phytol possesses anti-inflammatory properties. Studies have shown its ability to reduce inflammation in various cell lines and animal models []. Additionally, phytol has been investigated for its potential to modulate the immune system. It has demonstrated immunostimulatory effects, suggesting its potential as an adjuvant for vaccines [].

Potential Antibacterial and Antiparasitic Activities

Phytol exhibits antibacterial activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis, and Staphylococcus aureus, a common cause of hospital-acquired infections [, ]. Furthermore, studies suggest its potential effectiveness against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis [].

Potential for Neurodegenerative Disease Management

Research is exploring the potential of phytol in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies in animal models suggest that phytol may improve cognitive function and alleviate symptoms associated with these diseases []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

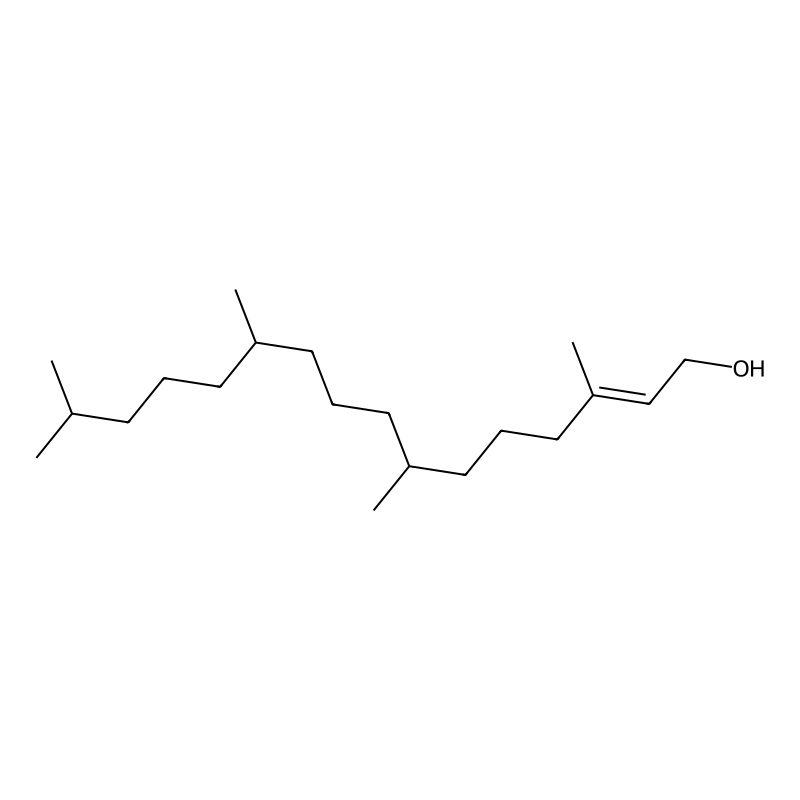

Phytol is an acyclic diterpene alcohol with the chemical formula . It is primarily derived from the hydrolysis of chlorophyll, where it serves as a side chain component. First isolated in 1909 by Richard Wilstätter, phytol has since been recognized for its role in various biological processes and applications in the chemical industry, particularly in the synthesis of vitamins E and K1, as well as in fragrances and cosmetics . Phytol is characterized by its long carbon chain and multiple methyl groups, which contribute to its unique properties and reactivity.

Research suggests potential anti-inflammatory, antioxidant, and antimicrobial properties of Phytol []. The mechanism behind these effects is still under investigation. However, studies suggest its interaction with cellular pathways and potential free radical scavenging abilities might be involved [].

Phytol undergoes several chemical transformations, including:

- Dehydration: Under high-temperature conditions, phytol can dehydrate to form neophytadiene and undergo allylic rearrangement to yield isophytol .

- Oxidation: In biological systems, phytol is metabolized into phytanic acid through oxidation processes. This conversion is significant in ruminants and humans, where phytol derived from dietary sources can lead to the accumulation of phytanic acid, particularly in conditions like Refsum disease .

- Esterification: Phytol can react with fatty acids to form fatty acid phytyl esters, which are important in plant lipid metabolism .

Phytol exhibits a range of biological activities that make it a compound of interest in pharmacological research:

- Anti-inflammatory Effects: Studies have shown that phytol can inhibit inflammatory responses by modulating proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. It has demonstrated potential as an antiarthritic agent by reducing joint swelling and hyperalgesia in animal models .

- Antimicrobial Properties: Phytol has been reported to possess antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Cytotoxic Activity: Some derivatives of phytol have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Phytol can be synthesized through several methods:

- Extraction from Chlorophyll: The most common method involves the hydrolysis of chlorophyll. This process releases phytol as a byproduct during the breakdown of chlorophyll molecules .

- Chemical Synthesis: Phytol can also be synthesized chemically through various organic reactions involving simpler precursors from the mevalonic acid pathway or the 2-C-methylerythritol-4-phosphate pathway, which are crucial for isoprenoid biosynthesis .

- Biotechnological Approaches: Advances in biotechnology have enabled microbial fermentation processes that can produce phytol from renewable resources.

Phytol has diverse applications across multiple industries:

- Nutraceuticals: It serves as a precursor for vitamins E and K1, both essential for human health.

- Cosmetics and Fragrances: Due to its pleasant odor and skin-conditioning properties, phytol is widely used in personal care products such as shampoos and soaps .

- Agriculture: Phytol derivatives have been explored for their potential use as environmentally friendly insecticides due to their biological activity against pests like aphids .

Research has indicated that phytol interacts with various biological pathways:

- Transcription Factor Modulation: Phytol and its metabolites can activate transcription factors such as peroxisome proliferator-activated receptor-alpha and retinoid X receptor, which play roles in lipid metabolism and inflammation .

- Metabolism Pathways: Phytol metabolism involves complex pathways leading to the formation of bioactive metabolites like phytanic acid. These metabolites are involved in various physiological processes, including energy metabolism and cellular signaling .

Phytol shares structural similarities with several other compounds. Here are some notable ones:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Phytanic Acid | Saturated fatty acid | Derived from phytol; involved in metabolic disorders like Refsum disease. |

| Pristanic Acid | Saturated fatty acid | Metabolite of phytol; found in shark liver oil; used as a biomarker. |

| Geranylgeraniol | Diterpene alcohol | Similar carbon skeleton; involved in cell signaling pathways. |

| Tocopherols | Vitamin E compounds | Synthesized from phytol; important antioxidants. |

Phytol's uniqueness lies in its versatile applications ranging from nutritional supplements to potential therapeutic agents while being a key intermediate in the biosynthesis of other biologically relevant compounds.

Non-Mevalonate Pathway Utilization in Cyanobacteria and Higher Plants

Phytol biosynthesis in photosynthetic organisms primarily relies on the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids. In cyanobacteria like Synechocystis sp. PCC6803, isotopic labeling experiments using 13C-glucose confirmed that phytol derives exclusively from the MEP pathway. Higher plants similarly depend on this route, where the MEP pathway produces geranylgeranyl diphosphate (GGPP), the immediate precursor for phytol. The first committed enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), catalyzes the rate-limiting step, converting pyruvate and glyceraldehyde-3-phosphate into 1-deoxy-D-xylulose-5-phosphate (DXP).

Key regulatory mechanisms include:

- Feedback inhibition by downstream isoprenoids (e.g., DMADP, IDP) on DXS activity.

- Transcriptional upregulation of DXS under conditions of phytol demand, such as high light or chloroplast development.

- Compartmentalization of GGPP pools, with distinct pools allocated for chlorophyll, carotenoids, and tocopherols.

Chlorophyll-Linked Phytol Synthesis via Thylakoid Membrane-Associated Complexes

Phytol incorporation into chlorophyll occurs through two routes:

- Direct esterification of chlorophyllide with phytyl diphosphate (PPP) derived from GGPP reduction.

- Post-esterification reduction of geranylgeranylated chlorophyll (Chl GG) to phytylated chlorophyll (Chl Phy).

A multi-enzyme complex on thylakoid membranes facilitates this process, comprising:

- Geranylgeranyl reductase (GGR): Reduces GGPP to PPP and Chl GG to Chl Phy.

- Light-harvesting-like proteins (LIL3): Scaffold for assembling GGR, chlorophyll synthase (CHLG), and protoporphyrinogen oxidase (POR).

- VTE5/VTE6 kinases: Phosphorylate free phytol during recycling (discussed in Section 1.4).

Arabidopsis mutants lacking GGR accumulate Chl GG and exhibit photooxidative damage, underscoring the necessity of phytol for chlorophyll stability.

Geranylgeranyl Reductase (GGR) Activity in Phytol Production

GGR is pivotal in determining phytol availability. Unlike Arabidopsis, which has a single GGR gene, rice (Oryza sativa) possesses two paralogs:

- OsGGR1 (LYL1): Essential for chlorophyll synthesis; mutants show yellow leaves and Chl GG accumulation.

- OsGGR2: Partially compensates for OsGGR1 loss, enabling residual tocopherol production in OsGGR1 mutants.

GGR activity is modulated by:

- Light induction: LYL1 expression in rice peaks under high light, aligning with chlorophyll turnover needs.

- Substrate specificity: GGR prefers geranylgeranyl-chlorophyll over free GGPP, prioritizing chlorophyll maturation over tocopherol synthesis.

Phytol Recycling Mechanisms During Chlorophyll Degradation

Chlorophyll breakdown during senescence releases free phytol, which is salvaged via phosphorylation:

- Phytol kinase (VTE5): Converts phytol to phytyl-phosphate using CTP as a phosphate donor.

- Phytyl-phosphate kinase (VTE6): Phosphorylates phytyl-phosphate to phytyl-diphosphate (PPP), the substrate for tocopherol and phylloquinone synthesis.

Arabidopsis vte5 vte6 double mutants lack tocopherol and exhibit 60% reduced phylloquinone, demonstrating the pathway’s centrality. Additionally, excess phytol is diverted to fatty acid phytyl esters (FAPEs), which accumulate in plastoglobuli during stress. In Synechocystis, the acyltransferase Slr2103 synthesizes FAPEs from phytol and acyl-CoA, acting as a lipid sink under abiotic stress.

Peroxisome Proliferator-Activated Receptor Alpha/Gamma-Mediated Metabolic Modulation Effects

Phytol functions as a direct ligand for peroxisome proliferator-activated receptors, demonstrating specificity for both alpha and gamma subtypes with distinct molecular mechanisms of activation. The compound exhibits particularly robust binding affinity to peroxisome proliferator-activated receptor alpha, with an half-maximal effective concentration of 52.4 ± 9.4 micromolar in luciferase reporter assays. This interaction involves direct binding to glutathione S-transferase-peroxisome proliferator-activated receptor alpha and recruitment of the steroid receptor coactivator-1, facilitating transcriptional activation of target genes.

The molecular docking studies reveal that phytanic acid, the primary metabolite of phytol, demonstrates superior binding characteristics compared to phytol itself when interacting with peroxisome proliferator-activated receptor gamma. Phytanic acid forms critical hydrogen bonds with serine 289, histidine 323, histidine 449, and tyrosine 473 residues, mimicking the binding orientation of established thiazolidinedione agonists such as rosiglitazone and pioglitazone. This binding pattern results in stabilization of the activation function-2 helix, which is essential for transcriptional activity and coactivator recruitment.

The heterodimerization of retinoid X receptor alpha with peroxisome proliferator-activated receptor gamma represents a crucial mechanism for phytol's metabolic effects. Phytanic acid demonstrates higher binding affinity to retinoid X receptor alpha compared to the endogenous ligand 9-cis-retinoic acid, with dissociation constants ranging from 2.3 to 67.2 micromolar across different receptor subtypes. This interaction occurs through three hydrogen bonds and shares the arginine 316 binding site with retinoic acid, enhancing the heterodimerization process and subsequent transcriptional activation.

| Receptor Type | Binding Affinity | Molecular Interactions | Downstream Effects |

|---|---|---|---|

| Peroxisome proliferator-activated receptor alpha | EC50: 52.4 ± 9.4 μM | Direct glutathione S-transferase binding, steroid receptor coactivator-1 recruitment | Lipid metabolism gene upregulation |

| Peroxisome proliferator-activated receptor gamma | Direct binding demonstrated | Hydrogen bonds with S289, H323, H449, Y473 | Enhanced transcriptional activation |

| Retinoid X receptor alpha heterodimer | Kis: 2.3-67.2 μM | Three hydrogen bonds, Arg316 interaction | Glucose homeostasis improvement |

The physiological consequences of peroxisome proliferator-activated receptor activation by phytol include enhanced glucose uptake in primary hepatocytes, increased expression of glucose transporters-1 and -2, and elevated glucokinase messenger ribonucleic acid levels. These effects contribute to improved insulin sensitivity and glucose homeostasis, as demonstrated by increased serum adiponectin levels and reduced tumor necrosis factor alpha concentrations in animal models.

Phytol administration results in peroxisome proliferator-activated receptor alpha-dependent upregulation of fatty acid oxidation enzymes, including acyl-coenzyme A oxidase, liver fatty acid-binding protein, and carnitine palmitoyltransferase. The metabolic impact extends to both peroxisome proliferator-activated receptor alpha-dependent and independent pathways, with evidence of enhanced peroxisomal and mitochondrial beta-oxidation enzyme expression.

Nuclear Factor Kappa B Signaling Pathway Inhibition in Inflammatory Responses

Phytol demonstrates potent anti-inflammatory activity through direct inhibition of nuclear factor kappa B signaling pathways, representing a fundamental mechanism for its therapeutic effects in inflammatory conditions. The compound significantly reduces nuclear factor kappa B-deoxyribonucleic acid binding activity in response to inflammatory stimuli, including lipopolysaccharide and 7-ketocholesterol in macrophage cell lines.

The molecular mechanism involves stabilization of the inhibitor of nuclear factor kappa B alpha protein through prevention of phosphorylation-dependent degradation. Under normal inflammatory conditions, inhibitor of nuclear factor kappa B alpha undergoes phosphorylation by inhibitor of nuclear factor kappa B kinase complex, leading to ubiquitination and proteasomal degradation, which releases nuclear factor kappa B for nuclear translocation. Phytol intervention disrupts this cascade by maintaining inhibitor of nuclear factor kappa B alpha in its bound state, preventing nuclear factor kappa B liberation and subsequent transcriptional activity.

The inhibition of p65 nuclear translocation represents another critical target of phytol's anti-inflammatory mechanism. The p65 subunit of nuclear factor kappa B requires nuclear localization to initiate transcription of inflammatory genes, and phytol treatment significantly reduces the nuclear accumulation of this transcription factor. This effect correlates with decreased expression of nuclear factor kappa B-dependent inflammatory mediators, including inducible nitric oxide synthase, cyclooxygenase-2, interleukin-6, interleukin-1 beta, and matrix metallopeptidase-9.

| Target Component | Phytol Effect | Molecular Mechanism | Inflammatory Mediators Affected |

|---|---|---|---|

| Nuclear factor kappa B-deoxyribonucleic acid binding | Significantly decreased | Direct interference with transcription factor-deoxyribonucleic acid complex | Inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor alpha |

| Inhibitor of nuclear factor kappa B alpha phosphorylation | Prevention of degradation | Stabilization of inhibitory protein | Nitric oxide production reduced |

| p65 nuclear translocation | Blocked translocation | Prevention of transcription factor nuclear entry | Matrix metallopeptidase-9, cluster of differentiation 36 decreased |

The downstream consequences of nuclear factor kappa B inhibition include dramatic reductions in pro-inflammatory cytokine production and enhanced expression of anti-inflammatory markers. Phytol treatment promotes macrophage polarization toward the M2 phenotype, characterized by increased expression of cluster of differentiation 206, cluster of differentiation 163, and peroxisome proliferator-activated receptor gamma. This shift represents a transition from pro-inflammatory M1 macrophages to tissue-repairing M2 macrophages, contributing to resolution of inflammatory responses.

The nuclear factor kappa B pathway inhibition by phytol also involves modulation of upstream signaling cascades, including suppression of mitogen-activated protein kinase pathways. Specifically, phytol downregulates p38 mitogen-activated protein kinase and nuclear factor kappa B signaling in models of adjuvant-induced arthritis, resulting in reduced joint swelling and hyperalgesia. These effects are accompanied by decreased myeloperoxidase activity and reduced interleukin-6 production in synovial fluid, demonstrating the clinical relevance of nuclear factor kappa B inhibition in inflammatory diseases.

Autophagy Induction Through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress Pathways

Phytol induces cellular autophagy through a sophisticated mechanism involving reactive oxygen species generation and endoplasmic reticulum stress activation, representing a crucial pathway for cellular homeostasis and stress response. The initial step involves phytol-mediated enhancement of reactive oxygen species production through activation of NADPH oxidase complexes and endoplasmic reticulum oxidoreductase 1.

The molecular cascade begins with phytol treatment leading to increased expression of respiratory burst oxidase homolog D and respiratory burst oxidase homolog F, which are primary sources of reactive oxygen species in plant and animal cells. These enzymes contribute to oxidative protein folding in the endoplasmic reticulum through hydrogen peroxide generation, creating a cellular environment conducive to endoplasmic reticulum stress induction. The accumulation of reactive oxygen species triggers the unfolded protein response, characterized by upregulation of basic leucine zipper 17, basic leucine zipper 28, basic leucine zipper 60, binding immunoglobulin protein 1, and binding immunoglobulin protein 3.

The transition from endoplasmic reticulum stress to autophagy activation occurs through multiple convergent pathways. The protein kinase RNA-like endoplasmic reticulum kinase branch of the unfolded protein response leads to eukaryotic translation initiation factor 2 alpha phosphorylation and subsequent activating transcription factor 4 activation. This transcription factor promotes expression of autophagy-related genes, including microtubule-associated protein 1A/1B-light chain 3 and autophagy related 12.

| Pathway Component | Molecular Target | Mechanism of Action | Functional Outcome |

|---|---|---|---|

| Reactive oxygen species generation | NADPH oxidase, endoplasmic reticulum oxidoreductase 1 | Oxidative protein folding, hydrogen peroxide production | Cellular redox state alteration |

| Endoplasmic reticulum stress induction | Unfolded protein response pathway | Protein misfolding detection and response | Protein homeostasis maintenance |

| Autophagy marker activation | Microtubule-associated protein 1A/1B-light chain 3 conversion | Autophagosome formation and maturation | Damaged organelle clearance |

| Cellular protection | Nuclear factor erythroid 2-related factor 2-p62 loop | Cytoprotective pathway activation | Enhanced cell survival |

The formation of autophagosomes is evidenced by the conversion of microtubule-associated protein 1A/1B-light chain 3-I to its lipidated form microtubule-associated protein 1A/1B-light chain 3-II, which serves as a reliable marker for autophagy induction. Phytol treatment results in significant accumulation of acidic vesicular organelles and increased microtubule-associated protein 1A/1B-light chain 3-II levels in various cell types, including gastric adenocarcinoma cells. The autophagy induction is further supported by suppression of mechanistic target of rapamycin kinase, protein kinase B, and ribosomal protein S6 kinase beta-1 phosphorylation, indicating activation of the canonical autophagy pathway.

The cytoprotective aspect of phytol-induced autophagy involves activation of the nuclear factor erythroid 2-related factor 2 pathway and its interaction with sequestosome 1 (p62). This creates a feedback loop where reactive oxygen species activate nuclear factor erythroid 2-related factor 2, leading to increased antioxidant gene expression and p62 accumulation. The p62 protein links the autophagy pathway with the ubiquitin-proteasome system, facilitating selective degradation of damaged proteins and organelles. Importantly, inhibition of autophagy with chloroquine enhances phytol-induced apoptosis, demonstrating that autophagy serves a protective function against oxidative stress-induced cell death.

Gamma-Aminobutyric Acid System Interactions in Anxiolytic Activity

Phytol demonstrates significant anxiolytic effects through direct interactions with gamma-aminobutyric acid type A receptor complexes, representing the primary mechanism for its central nervous system depressant activities. The molecular basis for this interaction involves specific binding to gamma-aminobutyric acid type A receptor subtypes, with particular affinity for alpha 2 and alpha 3 subunit-containing receptors.

Molecular docking studies reveal that phytol exhibits binding affinities of -6.5 and -7.2 kilocalories per mole for gamma-aminobutyric acid type A receptor alpha 2 and alpha 3 subunits, respectively. These binding energies indicate substantial receptor interaction strength, comparable to established benzodiazepine agonists. The alpha 3 subunit demonstrates the strongest binding interaction with phytol, suggesting preferential activation of receptor subtypes associated with anxiolytic effects rather than sedative properties.

The functional consequences of phytol binding to gamma-aminobutyric acid type A receptors include enhancement of gamma-aminobutyric acid-induced chloride currents. In electrophysiological studies using xenopus oocytes expressing alpha 1 beta 2 gamma 2S receptor subunits, phytol treatment results in a 302% ± 27% increase in gamma-aminobutyric acid-activated chloride conductance. This enhancement occurs through positive allosteric modulation, similar to the mechanism employed by benzodiazepine anxiolytics.

| Receptor Subtype | Binding Affinity | Functional Effect | Behavioral Outcome |

|---|---|---|---|

| Alpha 1 beta 2 gamma 2S | Positive modulation | 302% ± 27% chloride current enhancement | Anxiolytic effects in elevated plus maze |

| Alpha 2 subunit | -6.5 kcal/mol | Preferential receptor activation | Reduced immobility in forced swimming test |

| Alpha 3 subunit | -7.2 kcal/mol | Strongest binding interaction | Increased sleep duration, decreased latency |

The specificity of phytol's gamma-aminobutyric acid system interaction is demonstrated through pharmacological antagonism studies. Pre-treatment with flumazenil, a selective benzodiazepine receptor antagonist, completely reverses phytol-induced anxiolytic effects at a dose of 2.5 milligrams per kilogram. This antagonism occurs at the benzodiazepine binding site of gamma-aminobutyric acid type A receptors, confirming that phytol's effects are mediated through the same receptor site targeted by clinical anxiolytics.

Behavioral studies demonstrate that phytol administration produces dose-dependent anxiolytic effects across multiple animal models. In the elevated plus maze test, phytol increases the number of entries and time spent in open arms, indicating reduced anxiety-like behavior. Similarly, in the light-dark box test, phytol-treated animals show increased exploration of the light compartment, further confirming anxiolytic activity. The marble-burying test reveals significant reduction in burying behavior, supporting the anti-anxiety effects.

The pharmacological profile of phytol also includes sedative properties, as evidenced by enhanced pentobarbital-induced sleeping time and reduced sleep latency. These effects are dose-dependent and reversible by flumazenil, indicating gamma-aminobutyric acid type A receptor mediation. The combination of anxiolytic and sedative effects suggests that phytol activates multiple gamma-aminobutyric acid type A receptor subtypes, with the balance between anxiety reduction and sedation depending on dose and receptor subtype selectivity.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1433 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1432 of 1433 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H400 (95.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Environmental Hazard

Other CAS

7541-49-3

150-86-7

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-: ACTIVE